Phosphatidic acid, dipalmitoyl

Descripción general

Descripción

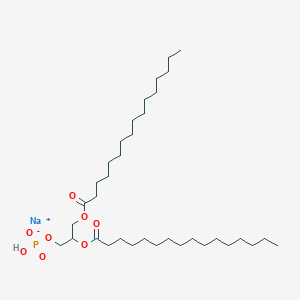

Phosphatidic acid, dipalmitoyl, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, is a phospholipid that plays a crucial role in cellular signaling and membrane structure. It is a derivative of phosphatidic acid, where both fatty acid chains are palmitic acid (hexadecanoic acid). This compound is significant in various biological processes, including lipid metabolism and signal transduction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphatidic acid, dipalmitoyl, can be synthesized through several methods. One common approach involves the esterification of glycerol-3-phosphate with palmitic acid. This reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of enzymatic methods. Phospholipase D can catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid to produce this compound. This method is advantageous due to its specificity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Phosphatidic acid, dipalmitoyl, undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by phospholipases, resulting in the formation of glycerol-3-phosphate and palmitic acid.

Oxidation: Oxidative conditions can lead to the formation of peroxides and other oxidized derivatives.

Phosphorylation: Kinases can phosphorylate this compound, to form phosphatidylinositol phosphates.

Major Products: The major products of these reactions include glycerol-3-phosphate, palmitic acid, and various phosphorylated derivatives .

Aplicaciones Científicas De Investigación

Cell Proliferation and Differentiation

Dipalmitoyl-phosphatidic acid has been shown to stimulate cell proliferation, particularly in myoblasts. A study demonstrated that PA promotes DNA synthesis and cell division in C2C12 myoblasts through the activation of the PI3K/Akt and MEK/ERK1-2 signaling pathways. The optimal concentration for stimulating these processes was found to be around 15 µM .

Table 1: Effects of Dipalmitoyl-Phosphatidic Acid on Myoblast Proliferation

| Concentration (µM) | DNA Synthesis Increase (%) | Cell Proliferation Assay |

|---|---|---|

| 5 | 30 | Moderate |

| 10 | 50 | Significant |

| 15 | 70 | Optimal |

Neuroblastoma Cell Differentiation

Research has indicated that dipalmitoyl-PA plays a role in neuroblastoma cell differentiation. In a study involving Neuro-2a cells, treatment with retinoic acid led to a significant increase in PA levels, particularly the dipalmitoyl species (32:0-PA). This suggests that PA could be involved in neuronal differentiation processes .

Table 2: Changes in PA Levels During Neuroblastoma Differentiation

| PA Species | Control (DMSO) | RA Treatment (20 μM) |

|---|---|---|

| 30:0-PA | Low | Moderate |

| 32:0-PA | Low | High |

| 34:0-PA | Low | Moderate |

Cancer Cell Migration

Dipalmitoyl-phosphatidic acid has also been implicated in cancer cell behavior. A study showed that PA stimulates lung adenocarcinoma cell migration through interaction with LPA receptors (LPA1), activating MAPK pathways such as ERK1/2, p38, and JNK. This highlights its potential role in tumor metastasis .

Case Study: Lung Cancer Cell Migration

In experiments with lung cancer cells, the application of dipalmitoyl-PA resulted in enhanced migration rates, which were inhibited by pertussis toxin (PTX), indicating the involvement of Gi protein-coupled receptors in this process .

Mecanismo De Acción

Phosphatidic acid, dipalmitoyl, exerts its effects primarily through its role as a signaling lipid. It interacts with various proteins, including kinases and phosphatases, to regulate cellular processes. One key pathway involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) by binding to its FKBP12-rapamycin binding domain. This interaction promotes protein synthesis and cell growth . Additionally, this compound, can be converted to lysophosphatidic acid, which activates endothelial differentiation gene receptors on the cell surface .

Comparación Con Compuestos Similares

Phosphatidic acid, dipalmitoyl, is unique due to its specific fatty acid composition. Similar compounds include:

Phosphatidic acid, dioleoyl: Contains oleic acid chains and has different biophysical properties.

Phosphatidic acid, distearoyl: Contains stearic acid chains and is more saturated compared to dipalmitoyl.

These compounds differ in their fatty acid composition, which affects their physical properties and biological functions. This compound, is particularly notable for its role in signaling pathways and membrane structure .

Propiedades

Número CAS |

71065-87-7 |

|---|---|

Fórmula molecular |

C35H69NaO8P |

Peso molecular |

671.9 g/mol |

Nombre IUPAC |

disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1 |

Clave InChI |

HZVPBNGKCKYXAH-MGDILKBHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Apariencia |

Unit:100 mgSolvent:nonePurity:98+%Physical solid |

Key on ui other cas no. |

71065-87-7 |

Sinónimos |

DPPA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phosphatidic acid, dipalmitoyl interact with cells and what are the downstream effects?

A1: Research suggests that this compound can directly interact with cell membranes. For example, one study explored its incorporation into liposomes, specifically with MCF-7 human breast cancer cells solubilized within a liposomal vesicle []. This interaction facilitated the binding and uptake of zinc phthalocyanine, a photosensitizer, suggesting a potential role for this compound in drug delivery systems. Additionally, research indicates that this phospholipid can modulate cellular signaling pathways. In hamster adipocytes, this compound was shown to inhibit the accumulation of cyclic AMP (cAMP), a key signaling molecule involved in various cellular processes []. This inhibition was observed at concentrations similar to those needed for inhibiting lipolysis, suggesting a potential role for this compound in regulating metabolic processes.

Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A2: this compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, has the molecular formula C38H75O8P and a molecular weight of 671.0 g/mol. It is composed of a glycerol backbone esterified to two palmitic acid molecules (saturated fatty acids with 16 carbon atoms each) at the 1 and 2 positions, and a phosphate group at the 3 position.

Q3: What is known about the material compatibility of this compound in the context of Langmuir-Blodgett (LB) films?

A3: Studies have investigated the use of this compound in the construction of Langmuir-Blodgett (LB) films for sensing applications []. These films, created by transferring monolayers of amphiphilic molecules onto solid substrates, offer controlled molecular architecture. When this compound was incorporated into mixed LB films with valinomycin, an ionophore, it influenced the ion-complexation properties of the film. Notably, the this compound/valinomycin system exhibited reversible potassium ion binding, unlike films composed solely of valinomycin []. This highlights the importance of material selection and compatibility in tailoring the properties of LB films for specific applications.

Q4: What is the significance of the interaction between this compound and peptides like glucagon and secretin?

A4: Research has shown that this compound can influence the conformation of certain peptides, such as glucagon, secretin, and vasoactive intestinal peptide (VIP) []. These peptides play crucial roles in various physiological processes, including glucose regulation and hormonal signaling. Circular dichroism (CD) spectroscopy studies revealed that the presence of this compound induced helix formation in these peptides []. This interaction was attributed to the anionic nature of this compound, which likely interacts with positively charged amino acid residues within the peptides. Interestingly, the region of the peptides showing the most significant helix formation upon interaction with this compound (amino acid residues 13-20) has been implicated in receptor binding, suggesting that this lipid-induced conformational change may have functional implications for peptide signaling and activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.